Anti-HSV-1 Potency of 5-(Fluorophenylamino)-1,2,3-triazole Pharmacophore: Cross-Study Inference for CAS 1105200-13-2
The target compound shares a 5-(fluorophenylamino)-1,2,3-triazole core with a series of arysulfonylhydrazine derivatives that demonstrated potent in vitro anti-HSV-1 activity. The most active analog, containing a 4-fluorophenylamino group, exhibited an IC50 of 1.30 μM, while a related 2,5-dichlorophenylamino analog showed an IC50 of 1.26 μM, both outperforming the reference drug acyclovir [1]. Although CAS 1105200-13-2 itself has not been published in an HSV-1 assay, retention of the 5-(fluorophenylamino) pharmacophore strongly suggests comparable antiviral potential. The 3-fluoro substitution pattern on CAS 1105200-13-2 presents a regioisomeric variation versus the published 4-fluoro analog, offering a distinct structure–activity relationship exploration vector.
| Evidence Dimension | In vitro anti-HSV-1 activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from pharmacophoric similarity to published 4-fluorophenylamino analog |
| Comparator Or Baseline | 1-[(5″-methyl-1″-(4‴-fluorophenylamino)-1H-1,2,3-triazol-4″-yl)carbonyl]-2-(4′-methylphenylsulfonyl)hydrazine: IC50 = 1.30 μM (acyclovir IC50 higher under same conditions) [1] |
| Quantified Difference | Published analog IC50 = 1.30 μM; acyclovir IC50 not explicitly stated but analog selectivity index is high due to low cytotoxicity [1] |
| Conditions | HSV-1 in vitro replication assay; Vero cell culture |
Why This Matters
Procurement for antiviral screening programs: This compound’s scaffold has already produced low-micromolar HSV-1 inhibitors with selectivity superior to acyclovir, establishing a credible basis for inclusion in focused anti-herpes libraries where the 3-fluoro regioisomer is an underexplored probe.
- [1] Soares, A.M.S.; et al. Synthesis and anti-HSV-1 activity of new 1,2,3-triazole derivatives. Bioorg. Med. Chem. Lett. 2011, 21, 4562–4565. View Source
